5-Methyl-N-(trans-2-methylcyclohexyl)-4,5-dihydrothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a cyclohexyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .
Scientific Research Applications
rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine include:
- rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- N-Nitroso Rac N-Desmethyl Tramadol
Uniqueness
What sets rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.
Properties
Molecular Formula |
C11H20N2S |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h8-10H,3-7H2,1-2H3,(H,12,13)/t8-,9?,10-/m1/s1 |
InChI Key |
JAFZMDNLUBMVJS-RCAUJQPQSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC2=NCC(S2)C |
Canonical SMILES |
CC1CCCCC1NC2=NCC(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.